![molecular formula C16H15N3O5 B2702388 (E)-2-(4-methoxyphenoxy)-N'-(4-nitrobenzylidene)acetohydrazide CAS No. 328541-29-3](/img/structure/B2702388.png)
(E)-2-(4-methoxyphenoxy)-N'-(4-nitrobenzylidene)acetohydrazide
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Description
(E)-2-(4-methoxyphenoxy)-N'-(4-nitrobenzylidene)acetohydrazide, also known as MNBAH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Scientific Research Applications
Nonlinear Optical Properties
The synthesis and characterization of hydrazones, including derivatives similar to "(E)-2-(4-methoxyphenoxy)-N'-(4-nitrobenzylidene)acetohydrazide," have been explored for their nonlinear optical properties. These compounds exhibit two-photon absorption, indicating their potential as materials for optical device applications like optical limiters and switches. The study suggests that these compounds could be promising candidates for optical device applications due to their comparable optical power limiting behavior and effective third-order nonlinear susceptibility (Naseema et al., 2010).
Antimicrobial Activity
Another area of research has been the synthesis and antimicrobial evaluation of hydrazide derivatives, which show that compounds with methoxy, hydroxy, and nitro substituents exhibit significant antimicrobial activity. The quantitative structure-activity relationship (QSAR) studies highlight the importance of topological parameters in describing the antimicrobial activity of these compounds (Kumar et al., 2011).
Crystal Structure Analysis
Research involving oxovanadium(V) complexes derived from similar hydrazone ligands has provided insights into their crystal structures, demonstrating coordination through enolate oxygen, phenolate oxygen, and azomethine nitrogen. These studies contribute to understanding the structural basis for the reactivity and potential applications of these compounds in catalysis or materials science (Zhang et al., 2015).
Antioxidant Capacity
Studies on eugenol derivatives, including nitro and methoxy substituted phenols, have evaluated their toxicity and antioxidant capacity. These findings suggest the potential use of such compounds in pharmaceutical, cosmetic, and food industries due to their high antioxidant capacity and lower toxicity (Hidalgo et al., 2009).
Density Functional Theory (DFT) and Hirshfeld Surface Analysis
The synthesis, crystal structure, DFT, and Hirshfeld surface analysis of a new Schiff base closely related to "(E)-2-(4-methoxyphenoxy)-N'-(4-nitrobenzylidene)acetohydrazide" have been explored. These analyses help in understanding the molecular interactions and stability of such compounds, offering insights into their potential applications in molecular design and materials science (Somagond et al., 2018).
properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-23-14-6-8-15(9-7-14)24-11-16(20)18-17-10-12-2-4-13(5-3-12)19(21)22/h2-10H,11H2,1H3,(H,18,20)/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKJFVPSLAKKGS-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-methoxyphenoxy)-N'-(4-nitrobenzylidene)acetohydrazide |
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